molecular formula C16H29N3O3 B13164534 Tert-butyl 2-[(4-aminopiperidin-1-yl)carbonyl]piperidine-1-carboxylate

Tert-butyl 2-[(4-aminopiperidin-1-yl)carbonyl]piperidine-1-carboxylate

Cat. No.: B13164534
M. Wt: 311.42 g/mol
InChI Key: PULIROZVDBWQRU-UHFFFAOYSA-N
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Description

tert-Butyl 2-(4-aminopiperidine-1-carbonyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of two piperidine rings, one of which is substituted with an aminopiperidine group and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-aminopiperidine-1-carbonyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the piperidine ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Introduction of the aminopiperidine group: The aminopiperidine group can be introduced through nucleophilic substitution reactions using suitable amine precursors.

    Formation of the tert-butyl ester group: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and appropriate acid catalysts.

Industrial Production Methods: In industrial settings, the production of tert-butyl 2-(4-aminopiperidine-1-carbonyl)piperidine-1-carboxylate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminopiperidine group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed on the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines, thiols, and halides.

Major Products:

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of alcohols and reduced derivatives.

    Substitution: Formation of substituted piperidine derivatives with various functional groups.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies and reaction mechanisms.

Biology:

  • Investigated for its potential as a ligand in receptor binding studies.
  • Used in the study of enzyme inhibition and protein-ligand interactions.

Medicine:

  • Explored for its potential as a pharmaceutical intermediate in the synthesis of drug candidates.
  • Studied for its potential therapeutic effects in various disease models.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.
  • Employed in the development of new catalysts and polymerization agents.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-aminopiperidine-1-carbonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, alteration of receptor signaling pathways, and modulation of cellular processes.

Comparison with Similar Compounds

  • tert-Butyl 4-aminopiperidine-1-carboxylate
  • tert-Butyl 4-(4-aminomethyl)phenyl)piperidine-1-carboxylate
  • N-Boc-4-piperidineacetaldehyde

Comparison:

  • Structural Differences: While all these compounds contain piperidine rings and tert-butyl ester groups, they differ in the nature and position of substituents on the piperidine rings.
  • Reactivity: The presence of different functional groups can influence the reactivity and chemical behavior of these compounds, leading to variations in their reaction pathways and products.
  • Applications: Each compound may have unique applications based on its structural features and reactivity. For example, tert-butyl 4-aminopiperidine-1-carboxylate is commonly used in the synthesis of bromodomain inhibitors, while tert-butyl 4-(4-aminomethyl)phenyl)piperidine-1-carboxylate is used in PROTAC development for targeted protein degradation.

Properties

Molecular Formula

C16H29N3O3

Molecular Weight

311.42 g/mol

IUPAC Name

tert-butyl 2-(4-aminopiperidine-1-carbonyl)piperidine-1-carboxylate

InChI

InChI=1S/C16H29N3O3/c1-16(2,3)22-15(21)19-9-5-4-6-13(19)14(20)18-10-7-12(17)8-11-18/h12-13H,4-11,17H2,1-3H3

InChI Key

PULIROZVDBWQRU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C(=O)N2CCC(CC2)N

Origin of Product

United States

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